molecular formula C12H18O4 B1591464 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 54996-33-7

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

Cat. No. B1591464
CAS RN: 54996-33-7
M. Wt: 226.27 g/mol
InChI Key: IXOFUWJRSYPKSX-JTQLQIEISA-N
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Description

The chemical name for this compound is 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid. It has the molecular formula C12H18O4 and a molecular weight of 226.26900 . It is also known as ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid .


Physical And Chemical Properties Analysis

This compound has a melting point of 40-43ºC . Other physical and chemical properties such as solubility, density, and refractive index would require additional experimental data .

Safety And Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could include a detailed study of its synthesis, reactions, and potential applications. This could involve both experimental studies and computational modeling .

properties

CAS RN

54996-33-7

Product Name

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1

InChI Key

IXOFUWJRSYPKSX-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O

SMILES

C1C(C=C(C1=O)CCCCCCC(=O)O)O

Canonical SMILES

C1C(C=C(C1=O)CCCCCCC(=O)O)O

Origin of Product

United States

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